COX-1 Inhibitory Activity of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide
N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide exhibits moderate inhibition of ovine COX-1 with an IC₅₀ of 6.0 µM [1]. While direct comparative data for close analogs is not available in the same assay, this value establishes a baseline for the compound's activity. In contrast, a reference selective LOX inhibitor, NDGA, shows a much weaker COX-1 inhibition (IC₅₀ = 100 µM), providing a class-level benchmark for selectivity .
| Evidence Dimension | Inhibition of ovine COX-1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 6.0 µM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) |
| Quantified Difference | NDGA IC₅₀ = 100 µM |
| Conditions | Ovine COX-1, preincubation 5 min, arachidonic acid substrate, colorimetric detection |
Why This Matters
Establishes a moderate COX-1 inhibition profile, differentiating it from highly selective LOX inhibitors and providing a specific IC₅₀ value for computational or experimental comparison.
- [1] BindingDB. BDBM50513906: Inhibition of ovine COX1. View Source
